molecular formula C9H9FO3 B2538367 4-Fluoro-3,5-dimethoxybenzaldehyde CAS No. 56518-54-8

4-Fluoro-3,5-dimethoxybenzaldehyde

Cat. No.: B2538367
CAS No.: 56518-54-8
M. Wt: 184.166
InChI Key: AFZBAFJQVFOKAN-UHFFFAOYSA-N
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Description

4-Fluoro-3,5-dimethoxybenzaldehyde is an aromatic aldehyde with the molecular formula C9H9FO3 and a molecular weight of 184.16 g/mol . It is characterized by the presence of a fluorine atom and two methoxy groups attached to a benzene ring, along with an aldehyde functional group. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-3,5-dimethoxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-fluoro-3,5-dimethoxytoluene with a suitable oxidizing agent to introduce the aldehyde group. The reaction conditions typically include the use of solvents such as dichloromethane or acetic acid, and oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, pyridinium chlorochromate, or potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium on carbon.

Major Products:

    Oxidation: 4-Fluoro-3,5-dimethoxybenzoic acid.

    Reduction: 4-Fluoro-3,5-dimethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-3,5-dimethoxybenzaldehyde is utilized in a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-3,5-dimethoxybenzaldehyde is unique due to the presence of both fluorine and two methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

4-fluoro-3,5-dimethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-12-7-3-6(5-11)4-8(13-2)9(7)10/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZBAFJQVFOKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1F)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1.4 g. of 4-amino-3,5-dimethoxybenzaldehyde in 20 ml. of 50% hydrogen tetrafluoroborate was diazotized at 0° C. with a solution of 0.59 g. of sodium nitrite in about 2 ml. of water. After irradiation with a low pressure mercury lamp (Hanau NK 6620) for 6 hours at room temperature, the solution was extracted with ether, the ether extracts dried over magnesium sulfate and concentrated. After recrystallization from heptane, the residue produced 3,5-dimethoxy-4-fluoro-benzaldehyde of melting point 97°-98° C.
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